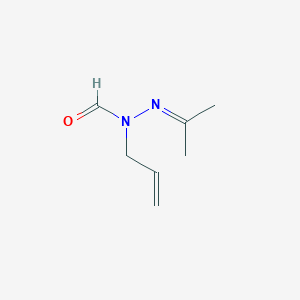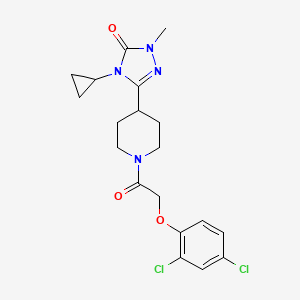
N-(2-(Furan-3-yl)ethyl)-3-(trifluormethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: is an organic compound that features a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its sulfonamide group.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide moiety, which is known to interact with enzyme active sites.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry
Materials Science: Used in the development of novel materials with specific electronic or photonic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
-
Formation of the Furan-3-yl Ethylamine Intermediate
Starting Material: Furan-3-carboxaldehyde.
Reaction: Reduction of furan-3-carboxaldehyde to furan-3-yl ethanol, followed by conversion to furan-3-yl ethylamine using reagents like lithium aluminum hydride (LiAlH4).
-
Sulfonamide Formation
Starting Material: 3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction: The furan-3-yl ethylamine is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to improve reaction efficiency.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the furan ring can lead to ring-opening or formation of furan derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Products: Reduction of the nitro group (if present) to an amine or reduction of the furan ring to tetrahydrofuran derivatives.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions on the sulfonamide group can lead to various derivatives.
Common Reagents and Conditions
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Solvents: Dichloromethane (DCM), ethanol (EtOH), dimethyl sulfoxide (DMSO).
Wirkmechanismus
The mechanism by which N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(furan-3-yl)ethyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity and solubility.
N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness
N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its furan ring, trifluoromethyl group, and sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3S/c14-13(15,16)11-2-1-3-12(8-11)21(18,19)17-6-4-10-5-7-20-9-10/h1-3,5,7-9,17H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBBOAMPKIKKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=COC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2575949.png)

![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2575954.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
![N-(4-chloro-2-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2575957.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)


![N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2575963.png)



